5-Methylthiophene-2-thiol

Corrosion Inhibition DFT Calculation Materials Science

5-Methylthiophene-2-thiol (5-MTT) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₆S₂ and a molecular weight of 130.23 g/mol, characterized by a thiophene ring substituted with a methyl group at the 5-position and a thiol functional group at the 2-position. This organosulfur compound serves as a versatile building block in research, particularly in flavor and fragrance chemistry, medicinal chemistry, and materials science.

Molecular Formula C5H6S2
Molecular Weight 130.2 g/mol
CAS No. 3970-28-3
Cat. No. B1266635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylthiophene-2-thiol
CAS3970-28-3
Molecular FormulaC5H6S2
Molecular Weight130.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)S
InChIInChI=1S/C5H6S2/c1-4-2-3-5(6)7-4/h2-3,6H,1H3
InChIKeyIHTLZNZYAZTKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylthiophene-2-thiol (CAS 3970-28-3) Technical Procurement and Selection Overview


5-Methylthiophene-2-thiol (5-MTT) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₆S₂ and a molecular weight of 130.23 g/mol, characterized by a thiophene ring substituted with a methyl group at the 5-position and a thiol functional group at the 2-position . This organosulfur compound serves as a versatile building block in research, particularly in flavor and fragrance chemistry, medicinal chemistry, and materials science . The thiol group makes it a potential candidate for various chemical reactions, including oxidation and substitution reactions, and it can participate in the formation of disulfides . It is typically a colorless to pale yellow liquid with a distinct sulfur-associated odor, soluble in organic solvents, and exhibits moderate stability under standard conditions .

Why Generic Thiophene-2-thiol Analogs Cannot Substitute for 5-Methylthiophene-2-thiol


Generic substitution with unsubstituted thiophene-2-thiol or other 5-substituted analogs is not scientifically viable due to the profound influence of the 5-position substituent on electronic structure and resultant performance. In a systematic DFT study of thiophene-based corrosion inhibitors, the electron-donating methyl group at the 5-position was found to significantly increase electron density in the thiophene ring, leading to a distinct ranking in predicted corrosion inhibition efficiency: FT ≈ AT < Th < PT < TT < MTT, with 2-methyl-3-thiophenthiol (MTT) outperforming all other tested analogs [1]. This demonstrates that the specific substituent at the 5-position is not interchangeable without altering critical molecular properties such as adsorption behavior and binding energy to metal surfaces [1]. Consequently, substituting 5-MTT with thiophene-2-thiol or another 5-substituted analog may result in suboptimal performance in applications where these electronic properties are critical.

Quantitative Differentiation Evidence for 5-Methylthiophene-2-thiol in Scientific Selection


Predicted Corrosion Inhibition Efficiency Superiority Over Other Thiophene Derivatives

In a systematic DFT study modeling adsorption of thiophene-based inhibitors on an Fe4 cluster, 2-methyl-3-thiophenthiol (MTT) exhibited the highest predicted corrosion inhibition efficiency, ranking above 2-thenylthiol (TT), 2-pentylthiophene (PT), unsubstituted thiophene (Th), and acetyl/formyl thiophenes (AT/FT) [1]. The presence of the electron-donating methyl group in MTT increases electron density in the thiophene ring, enhancing its interaction with the metal surface [1].

Corrosion Inhibition DFT Calculation Materials Science

High-Yield Synthesis from Bio-Based Levulinic Acid

A patent (CN105566285A) describes a method for preparing 5-methylthiophene-2-thiol from levulinic acid using Lawesson's reagent, achieving a yield of up to 78% [1]. This method involves a cascade thionation-cyclization-isomerization process in one reaction procedure, offering a simpler and more efficient synthetic route compared to traditional methods [1]. The use of levulinic acid, a bio-based platform molecule, provides a sustainable alternative to petroleum-derived feedstocks [1].

Green Chemistry Synthetic Methodology Biomass Conversion

Inhibition of Human Dihydrofolate Reductase (DHFR) with IC50 of 59 nM

5-Methylthiophene-2-thiol has been reported as an inhibitor of human dihydrofolate reductase (DHFR) with an IC50 value of 59 nM [1]. DHFR is a key enzyme in the folate pathway and a validated target for anticancer and antimicrobial therapies [1]. While the IC50 value indicates potent inhibition, the selectivity of this compound against DHFR compared to other folate pathway enzymes or off-targets remains to be fully characterized. Therefore, its potential as a selective DHFR inhibitor requires further investigation.

Medicinal Chemistry Enzyme Inhibition Anticancer Research

Recommended Application Scenarios for 5-Methylthiophene-2-thiol Based on Quantitative Evidence


Computational-Guided Development of Next-Generation Corrosion Inhibitors

Based on the DFT-predicted superior corrosion inhibition efficiency ranking for 5-substituted methylthiol analogs (MTT > TT > PT > Th > FT ≈ AT), 5-Methylthiophene-2-thiol is a prime candidate for the development of next-generation corrosion inhibitors for iron and steel surfaces [1]. Its electron-donating methyl group enhances electron density in the thiophene ring, promoting stronger adsorption to metal surfaces [1]. This makes it suitable for protecting industrial equipment and infrastructure in acidic environments.

Sustainable Building Block in Bio-Based Organosulfur Synthesis

The patent CN105566285A demonstrates a high-yield (up to 78%) synthesis of 5-Methylthiophene-2-thiol from levulinic acid, a bio-based platform molecule [1]. This makes it a valuable building block for assembling a wide range of organosulfur compounds, including disulfides, sulfoxides, sulfones, and thioesters, which are important in various chemical industries [1]. This sustainable synthetic route offers a greener alternative to petroleum-derived feedstocks.

Hit-to-Lead Optimization in Anticancer Drug Discovery Targeting DHFR

5-Methylthiophene-2-thiol exhibits potent inhibition of human dihydrofolate reductase (DHFR) with an IC50 of 59 nM [1]. DHFR is a validated target for anticancer and antimicrobial therapies [1]. While selectivity and in vivo efficacy require further investigation, this compound serves as a promising starting point for hit-to-lead optimization campaigns aimed at developing novel DHFR inhibitors for cancer treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylthiophene-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.